Suramin sodium Suramin sodium Suramin is a member of the class of phenylureas that is urea in which each of the amino groups has been substituted by a 3-({2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl}carbamoyl)phenyl group. An activator of both the rabbit skeletal muscle RyR1 and sheep cardiac RyR2 isoform ryanodine receptor channels, it has been used for the treatment of human African trypanosomiasis for over 100 years. It has a role as a ryanodine receptor agonist, a GABA-gated chloride channel antagonist, a GABA antagonist, an apoptosis inhibitor, an antineoplastic agent, an angiogenesis inhibitor, a purinergic receptor P2 antagonist, an EC 2.7.11.13 (protein kinase C) inhibitor, an antinematodal drug and a trypanocidal drug. It is a member of phenylureas, a secondary carboxamide and a naphthalenesulfonic acid. It is functionally related to a naphthalene-1,3,5-trisulfonic acid. It is a conjugate acid of a suramin(6-).
A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties. Suramin is manufactured by Bayer in Germany as Germanin®.
Suramin is a natural product found in Strychnos spinosa with data available.
Suramin is a polysulphonated naphthylurea with potential antineoplastic activity. Suramin blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis. (NCI04)
A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties.
Brand Name: Vulcanchem
CAS No.: 129-46-4
VCID: VC0544250
InChI: InChI=1S/C51H40N6O23S6.Na/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80;/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C51H40N6NaO23S6
Molecular Weight: 1320.3 g/mol

Suramin sodium

CAS No.: 129-46-4

Cat. No.: VC0544250

Molecular Formula: C51H40N6NaO23S6

Molecular Weight: 1320.3 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Suramin sodium - 129-46-4

CAS No. 129-46-4
Molecular Formula C51H40N6NaO23S6
Molecular Weight 1320.3 g/mol
IUPAC Name 8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid
Standard InChI InChI=1S/C51H40N6O23S6.Na/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80;/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);
Standard InChI Key HWRBYSXGEWIANS-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C.[Na]
Appearance Solid powder

Suramin sodium is a polyanionic compound used primarily in the treatment of African trypanosomiasis, a disease caused by parasites transmitted by the tsetse fly, and river blindness (onchocerciasis) . It has also been explored for its potential in treating other conditions, including viral infections and cancer . This article provides an in-depth look at suramin sodium, including its chemical properties, pharmacokinetics, and clinical applications.

Pharmacokinetics of Suramin Sodium

Pharmacokinetic ParameterDescription
BioavailabilityNot orally bioavailable
Protein BindingApproximately 98-99%
Half-life41-78 days (average 50 days)
EliminationPrimarily renal

Mechanism of Action

The exact mechanism of action of suramin sodium is not fully understood, but it is believed to involve the inhibition of trypanosomal glycolytic enzymes by selectively binding to low-density lipoproteins and other serum proteins . Recent research suggests that suramin can also bind to the receptor-binding domain (RBD) of the SARS-CoV-2 S-protein, potentially inhibiting viral infection .

Clinical Applications

Suramin sodium is primarily used for treating African trypanosomiasis, particularly in the early stages without central nervous system involvement . It has also been used in combination with other drugs for treating river blindness . Additionally, suramin has shown potential in inhibiting SARS-CoV-2 infection and has been explored for its antineoplastic properties .

DiseaseRole of Suramin Sodium
African TrypanosomiasisFirst-line treatment for Trypanosoma brucei rhodesiense, second-line for Trypanosoma brucei gambiense
River Blindness (Onchocerciasis)Used in combination therapy
SARS-CoV-2 InfectionPotential therapeutic agent due to RBD binding

Research Findings and Future Directions

Recent studies have highlighted suramin's potential in treating viral infections, such as COVID-19, by inhibiting the SARS-CoV-2 virus . Additionally, low-dose suramin has been investigated for its effects in autism spectrum disorder, showing promising results in small-scale trials . Further research is needed to fully explore these emerging applications and to understand the long-term safety and efficacy of suramin sodium in diverse clinical contexts.

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